molecular formula C12H16Cl2N2O B14791761 2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide

2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide

Cat. No.: B14791761
M. Wt: 275.17 g/mol
InChI Key: QISUGRCULPFATD-UHFFFAOYSA-N
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Description

2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a methylbutanamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide typically involves the reaction of 3,4-dichlorobenzylamine with 3-methylbutanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated systems may be employed to enhance the efficiency and reproducibility of the synthesis process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The dichlorophenyl group can be reduced to form mono-chlorinated or dechlorinated products.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkoxides.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of mono-chlorinated or dechlorinated products.

    Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a particular biochemical pathway. Alternatively, it may interact with cellular receptors, triggering a cascade of intracellular signaling events that lead to a physiological response.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methylbutanamide
  • 2-amino-N-[(3,5-dichlorophenyl)methyl]-3-methylbutanamide
  • 2-amino-N-[(3,4-dichlorophenyl)methyl]-2-methylbutanamide

Uniqueness

2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of a methylbutanamide moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16Cl2N2O

Molecular Weight

275.17 g/mol

IUPAC Name

2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide

InChI

InChI=1S/C12H16Cl2N2O/c1-7(2)11(15)12(17)16-6-8-3-4-9(13)10(14)5-8/h3-5,7,11H,6,15H2,1-2H3,(H,16,17)

InChI Key

QISUGRCULPFATD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC1=CC(=C(C=C1)Cl)Cl)N

Origin of Product

United States

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